molecular formula C25H22FN3O2 B2573227 N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 899966-38-2

N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2573227
CAS No.: 899966-38-2
M. Wt: 415.468
InChI Key: UYEIMFRTQLHJIZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of fluorine and phenyl groups in its structure suggests potential pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
  • N-(3-bromophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Uniqueness

N-(3-fluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-10-11-18-13-19(15-27-21-7-3-2-4-8-21)25(31)29(23(18)12-17)16-24(30)28-22-9-5-6-20(26)14-22/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEIMFRTQLHJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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